Ethyl 2-(Chloromethyl)acrylate
Overview
Description
Ethyl 2-(Chloromethyl)acrylate is a versatile compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Ethyl 2-(Chloromethyl)acrylate, they do provide insights into closely related compounds, which can be used to infer some of the properties and reactivity of Ethyl 2-(Chloromethyl)acrylate.
Synthesis Analysis
The synthesis of related acrylate compounds often involves the use of Michael addition reactions, as seen in the synthesis of cyclopropane ester derivatives from ethyl-2-(2-chloroethyl)acrylate . This suggests that Ethyl 2-(Chloromethyl)acrylate could also be used as a synthon in similar reactions due to the presence of a reactive chloromethyl group, which can undergo nucleophilic substitution.
Molecular Structure Analysis
The molecular structure of acrylate compounds has been extensively studied using various spectroscopic techniques. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by single crystal X-ray diffraction, revealing a supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Similarly, Ethyl 2-(Chloromethyl)acrylate may also exhibit interesting structural features due to the presence of the chloromethyl group, which could participate in intermolecular interactions.
Chemical Reactions Analysis
Acrylate compounds are known to participate in a variety of chemical reactions. For example, chloromethyl derivatives of ethyl acrylates have been shown to react with sodium azide and potassium thiocyanate to form azides and thiocyanates, respectively . This indicates that Ethyl 2-(Chloromethyl)acrylate could also be reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylate compounds can be influenced by their molecular structure. For instance, the presence of an α-hydroxyhexafluoroisopropyl group in ethyl acrylate was found to affect its reactivity with thiols and acids . Although the specific properties of Ethyl 2-(Chloromethyl)acrylate are not discussed in the provided papers, it can be inferred that its chloromethyl group would impart certain reactivity patterns, such as susceptibility to nucleophilic attack.
Scientific Research Applications
Synthesis of Novel Semifluorinated Methacrylates and Liquid Crystalline Materials : Ethyl α-(chloromethyl)acrylate has been used to create new ether derivatives, which were rapidly polymerized to form materials with molecular weights ranging from 3.02x10^5 to 7.59x10^5 (Jariwala & Mathias, 1993).
Versatile α-Cyclopropylester Cation Synthon : Ethyl-2-(2-chloroethyl)acrylate has been identified as a versatile α-cyclopropylester cation synthon, reacting efficiently with various nucleophiles to yield functionalized cyclopropane esters (Lachia et al., 2011).
Surface-initiated Nitroxide-mediated Radical Polymerization : This compound has been grafted from the surface of alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres, forming materials such as poly(styrene-b-DMAEA) and poly(butyl acrylate-b-DMAEA) (Bian & Cunningham, 2006).
Tunable Rates of Hydrolysis in Polycations : Polycations based on 2-(dimethylamino)ethyl acrylate and its derivatives, including Ethyl 2-(Chloromethyl)acrylate, have been used in applications like biomaterials and wastewater treatment (Ros et al., 2018).
α,ω-Difunctional Telomers Synthesis : Used in the free radical polymerization of various monomers to produce α,ω-difunctional telomers through radical addition-substitution-fragmentation transfer reactions (Colombani & Chaumont, 1994).
Effects on Mechanical Properties and Morphology of Ionomers : Investigated for its effects on the mechanical properties and morphology of poly(ethyl acrylate) ionomers neutralized with various ions (Kim et al., 2006).
Reactions with Sodium Azide and Potassium Thiocyanate : The reaction of chloromethyl derivatives of this compound with sodium azide and potassium thiocyanate has been studied, leading to various functionalized products (Pevzner & Ponyaev, 2017).
Binding to Glutathione and Protein : Ethyl acrylate, a related compound, has been studied for its reaction with glutathione and protein, demonstrating its interactions and potential implications in polymer manufacturing (Potter & Tran, 1992).
Polymerization Kinetics : The kinetics of polymerization of Ethyl acrylate and 2-chloroethyl acrylate has been studied, providing insights into the reactivity and behavior of these compounds in different conditions (Ina et al., 1972).
Synthesis of Multi-responsive Polymeric Nanocarriers : Used in the synthesis of polymeric nanocarriers for controlled release of bioactive agents, demonstrating its utility in drug delivery systems (Wang et al., 2013).
Safety And Hazards
Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
ethyl 2-(chloromethyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRGIVPSXFJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454166 | |
Record name | Ethyl 2-(Chloromethyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Chloromethyl)acrylate | |
CAS RN |
17435-77-7 | |
Record name | Ethyl 2-(Chloromethyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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